molecular formula C22H17ClN2O3 B13139268 1,4-Diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione CAS No. 41312-88-3

1,4-Diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione

Cat. No.: B13139268
CAS No.: 41312-88-3
M. Wt: 392.8 g/mol
InChI Key: LLCMVTRJZDGYKQ-UHFFFAOYSA-N
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Description

1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and phenethoxy substituents on the anthracene-9,10-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-2-chloro-3-phenethoxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivativesThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate (K2CO3) and solvents such as DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diamino-2-chloro-3-phenethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress, further contributing to its cytotoxic effects. These mechanisms make it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Diamino-2-chloro-3-phenoxyanthraquinone
  • 1,4-Diamino-2,3-bis-phenoxyanthraquinone
  • 1,5-Diamino-4,8-dihydroxyanthraquinone

Uniqueness

1,4-Diamino-2-chloro-3-phenethoxyanthracene-9,10-dione stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the phenethoxy group enhances its solubility and bioavailability, making it more effective in various applications compared to its analogs .

Properties

CAS No.

41312-88-3

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

1,4-diamino-2-chloro-3-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O3/c23-17-18(24)15-16(21(27)14-9-5-4-8-13(14)20(15)26)19(25)22(17)28-11-10-12-6-2-1-3-7-12/h1-9H,10-11,24-25H2

InChI Key

LLCMVTRJZDGYKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2Cl)N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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